molecular formula C15H23N3O B12797502 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide CAS No. 20984-66-1

3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide

Cat. No.: B12797502
CAS No.: 20984-66-1
M. Wt: 261.36 g/mol
InChI Key: FXGCUDGMZUXYRS-UHFFFAOYSA-N
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Description

3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide is a chemical compound with the molecular formula C15H23N3O. It is known for its unique structure, which includes an aniline group attached to a pyrrolidine ring via a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide typically involves the reaction of aniline with N,N-diethylpyrrolidine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .

Scientific Research Applications

3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide is unique due to its specific combination of aniline and diethyl groups attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

20984-66-1

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

3-anilino-N,N-diethylpyrrolidine-1-carboxamide

InChI

InChI=1S/C15H23N3O/c1-3-17(4-2)15(19)18-11-10-14(12-18)16-13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3

InChI Key

FXGCUDGMZUXYRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCC(C1)NC2=CC=CC=C2

Origin of Product

United States

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